molecular formula C24H20N2O4S B2424967 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1207061-31-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No. B2424967
CAS RN: 1207061-31-1
M. Wt: 432.49
InChI Key: DILQDQIJCYKXCQ-XBXARRHUSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the searched literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the searched literature .

Scientific Research Applications

Organic Photovoltaics (Solar Cells)

The compound has been investigated for its potential use in organic photovoltaic (OPV) devices. Specifically, it has been employed as a second acceptor material in ternary polymer solar cells (PSCs). Ternary PSCs consist of three active layer components: two donors and one acceptor (or vice versa). By incorporating this compound into a binary active layer, researchers achieved enhanced power conversion efficiencies (PCEs) compared to the binary device. The improved PCE results from increased light-harvesting due to the compound’s incorporation and more balanced charge transportation induced by improved polymer crystallinity .

Sulfide Oxidation Tuning for Copolymer Synthesis

Another intriguing application involves sulfide oxidation tuning. Researchers have used the compound 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) to construct a series of sulfone-based dual acceptor copolymers. These copolymers possess different numbers of sulfonyl groups and demonstrate promising properties. The A1–A2-type copolymer synthesized using this approach shows potential for various optoelectronic applications .

Biological Imaging Probes

Due to its aromatic and heterocyclic components, the compound might serve as a fluorescent probe for biological imaging. Researchers could explore its potential as a contrast agent in cellular imaging or as a tool for studying cellular processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where understanding the mechanism of action can help in the design of more effective and safer drugs. Unfortunately, specific information on the mechanism of action of this compound is not available in the searched literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific safety and hazard information for this compound is not available in the searched literature .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Such research could contribute to the development of new materials, pharmaceuticals, or other applications .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-23(8-4-16-3-7-20-21(12-16)30-15-29-20)25-19-6-5-17-9-10-26(14-18(17)13-19)24(28)22-2-1-11-31-22/h1-8,11-13H,9-10,14-15H2,(H,25,27)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILQDQIJCYKXCQ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

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